9-Hydroxynonanal
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Overview
Description
9-Hydroxynonanal: is an organic compound with the molecular formula C₉H₁₈O₂ It is a hydroxyaldehyde, specifically a nonanal with a hydroxyl group at the ninth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Hydroxynonanal can be synthesized through several methods. One common approach involves the anti-Markovnikov Wacker-type oxidation of alkenes. This method allows for the selective formation of aldehydes, including this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar oxidation processes, optimized for yield and purity. The use of high-pressure homogenization and ultrasonication may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxynonanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Nonanoic acid.
Reduction: 9-Hydroxynonanol.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
Chemistry: 9-Hydroxynonanal is used as a reagent in organic synthesis, particularly in the preparation of other aldehydes and alcohols .
Biology: In biological research, this compound is studied for its role in lipid peroxidation and its effects on cellular processes .
Medicine: The compound’s involvement in oxidative stress and its potential impact on diseases related to lipid peroxidation make it a subject of medical research .
Mechanism of Action
9-Hydroxynonanal exerts its effects primarily through its role in lipid peroxidation. It can form adducts with proteins via Michael addition reactions, targeting amino acids such as cysteine, histidine, and lysine . This interaction can alter protein function and contribute to cellular signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Uniqueness: 9-Hydroxynonanal’s unique structure, with both an aldehyde and a hydroxyl group, allows it to participate in a wider range of chemical reactions compared to nonanal. Its role in lipid peroxidation and potential biological effects also distinguish it from other similar compounds .
Properties
CAS No. |
22054-15-5 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
9-hydroxynonanal |
InChI |
InChI=1S/C9H18O2/c10-8-6-4-2-1-3-5-7-9-11/h8,11H,1-7,9H2 |
InChI Key |
PDTXJPKCSFUGBM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCO)CCCC=O |
Origin of Product |
United States |
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